(1-Chloro-1-methylethyl)benzene

Catalog No.
S1892816
CAS No.
934-53-2
M.F
C9H11Cl
M. Wt
154.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-Chloro-1-methylethyl)benzene

CAS Number

934-53-2

Product Name

(1-Chloro-1-methylethyl)benzene

IUPAC Name

2-chloropropan-2-ylbenzene

Molecular Formula

C9H11Cl

Molecular Weight

154.63 g/mol

InChI

InChI=1S/C9H11Cl/c1-9(2,10)8-6-4-3-5-7-8/h3-7H,1-2H3

InChI Key

KPJKMUJJFXZGAX-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC=CC=C1)Cl

Canonical SMILES

CC(C)(C1=CC=CC=C1)Cl

Synthesis of Polymers

Cumyl chloride can be used as a monomer in the synthesis of certain polymers. For example, research has explored its use in the creation of polyethersulfones (PES) with improved thermal stability []. These types of polymers have potential applications in areas like membranes for fuel cells and separation processes.

(1-Chloro-1-methylethyl)benzene, also known as cumyl chloride, is an organic compound with the molecular formula C9H11ClC_9H_{11}Cl and a molecular weight of approximately 154.64 g/mol. It is characterized by a benzene ring attached to a chloroalkyl group, specifically a 1-chloro-1-methylethyl group. This compound is primarily used in organic synthesis and as an intermediate in the production of various chemicals.

Cumyl chloride does not have a well-defined biological role. Its mechanism of action is primarily relevant in its use as a chemical intermediate. In nucleophilic substitution reactions, the chlorine atom acts as a leaving group, facilitating the formation of new bonds with nucleophiles.

Cumyl chloride is a flammable and irritating compound. It can cause skin and eye irritation upon contact and may be harmful if inhaled or ingested.

  • Flammability: Flammable liquid and vapor
  • Acute Toxicity: May cause skin and eye irritation, harmful if inhaled or swallowed

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling cumyl chloride.
  • Work in a well-ventilated area.
  • Avoid contact with skin, eyes, and clothing.
  • Follow proper disposal procedures for waste generated during use.
, including:

  • Hydrochlorination: It can be synthesized via the hydrochlorination of α-methylstyrene, resulting in the formation of (1-chloro-1-methylethyl)benzene from hydrogen chloride and α-methylstyrene .
  • Friedel-Crafts Alkylation: The compound can also be produced through Friedel-Crafts alkylation of benzene using 2-chloropropane in the presence of a Lewis acid catalyst such as aluminum chloride .

While specific biological activities of (1-chloro-1-methylethyl)benzene are not extensively documented, compounds in its class are often evaluated for their potential toxicity and environmental impact. Chlorinated compounds may exhibit varying degrees of biological activity, including antimicrobial properties or effects on human health, depending on their structure and concentration.

The primary synthesis methods for (1-chloro-1-methylethyl)benzene include:

  • Friedel-Crafts Alkylation:
    • Reagents: Benzene and 2-chloropropane.
    • Catalyst: Aluminum chloride (AlCl₃).
    • Reaction Conditions: Typically conducted under anhydrous conditions to prevent hydrolysis.
  • Hydrochlorination of α-Methylstyrene:
    • Reagents: α-Methylstyrene and hydrogen chloride.
    • Reaction Conditions: The reaction can occur under acidic conditions to facilitate the formation of the chloroalkyl group .

(1-Chloro-1-methylethyl)benzene is utilized primarily in:

  • Organic Synthesis: As an intermediate for producing various chemical compounds.
  • Polymerization Reactions: It serves as a monomer in the synthesis of telechelic polymers, where it contributes to chain growth processes.
  • Industrial Chemicals: Used in the production of resins, plastics, and other industrial materials.

Several compounds share structural similarities with (1-chloro-1-methylethyl)benzene. Here are some notable examples:

Compound NameChemical FormulaUnique Features
Benzene, 1-chloro-4-(1-methylethyl)C9H11ClC_9H_{11}ClDifferent substitution position on the benzene ring.
Benzene, 1-bromo-4-(1-methylethyl)C9H11BrC_9H_{11}BrContains bromine instead of chlorine, affecting reactivity.
Benzene, 2-chloro-2-methylpropaneC10H13ClC_10H_{13}ClHas additional methyl groups leading to different properties.

Uniqueness

(1-Chloro-1-methylethyl)benzene is unique due to its specific chloroalkyl substituent at the benzylic position, which influences its reactivity and applications compared to other similar compounds. Its ability to undergo Friedel-Crafts reactions makes it particularly valuable in synthetic organic chemistry.

XLogP3

3.1

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H227 (66.67%): Combustible liquid [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

934-53-2

Wikipedia

(1-Chloro-1-methylethyl)benzene

Dates

Modify: 2023-08-16

Explore Compound Types